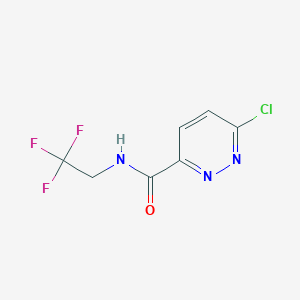![molecular formula C18H27N7O3S B2399193 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1172364-49-6](/img/structure/B2399193.png)
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N7O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Pharmacology and Receptor Antagonism
Research into compounds structurally related to 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide often focuses on their interaction with specific receptors, elucidating their mechanism of action at a molecular level. For example, studies have shown the importance of the N-alkylation of sulfonamide moieties in designing selective receptor ligands or multifunctional agents for treating complex diseases. One study identified potent and selective antagonists for the 5-HT7 receptor, showcasing how structural modifications can lead to compounds with desired pharmacological profiles, including antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Anticancer Research
Compounds with the core structure of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These efforts have yielded potential anticancer agents, indicating that derivatives of 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide could serve as valuable leads in the search for novel cancer treatments. One such study synthesized and tested derivatives for their activity against human cancer cell lines, with some compounds showing promising antiproliferative effects (Mallesha et al., 2012).
Antimicrobial Studies
Research on pyrazolo[3,4-d]pyrimidin derivatives has also extended to the development of antimicrobial agents. Synthesis of novel compounds in this class has been driven by the urgent need for new antibiotics capable of combating resistant bacterial strains. For instance, a series of novel heterocyclic compounds containing sulfonamido moieties were synthesized and demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial therapies (Azab et al., 2013).
Exploration of Cannabinoid Receptor Antagonists
Significant work has been conducted on derivatives of pyrazole as cannabinoid receptor antagonists, elucidating their potential for treating conditions related to cannabinoid system dysregulation. These studies not only contribute to our understanding of cannabinoid receptors but also offer a basis for developing therapeutic agents targeting these receptors. Research in this area has led to the identification of compounds with potent antagonistic activity on the brain cannabinoid CB1 receptor, highlighting the therapeutic potential of such compounds in managing cannabinoid-related side effects (Lan et al., 1999).
properties
IUPAC Name |
1-methylsulfonyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3S/c1-29(27,28)24-9-4-14(5-10-24)18(26)19-6-11-25-17-15(12-22-25)16(20-13-21-17)23-7-2-3-8-23/h12-14H,2-11H2,1H3,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGFOILOSVPGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

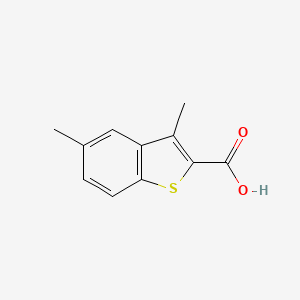
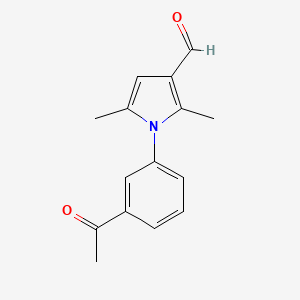
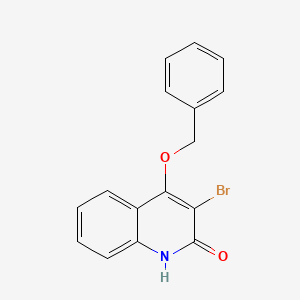
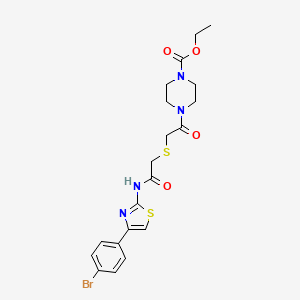
![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)
![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)
![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2399127.png)
![N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B2399130.png)
